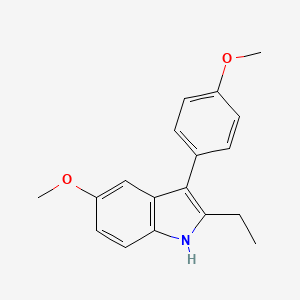
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is a synthetic indole derivative. Indole derivatives are known for their wide range of biological activities, including anticancer, antipsychotic, analgesic, and antiviral properties . This compound is particularly interesting due to its potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, ethylamine, and 5-methoxyindole.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methoxyindole under acidic conditions to form the indole core.
Alkylation: The final step involves the alkylation of the indole core with ethyl iodide to introduce the ethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学的研究の応用
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential anticancer, antipsychotic, and antiviral activities.
作用機序
The mechanism of action of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets, such as ionotropic glutamate receptors . These interactions can modulate the activity of these receptors, leading to various pharmacological effects. The compound may act as an antagonist or agonist, depending on the specific receptor subtype and binding site.
類似化合物との比較
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: An analog with a methyl group at the 3-position instead of an ethyl group.
2,3,5-Trisubstituted indole derivatives: Compounds with similar substitution patterns on the indole core.
1,2,3,5-Tetrasubstituted indole derivatives: Compounds with additional substitutions on the indole core.
Uniqueness
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its pharmacological activity and receptor binding affinity. The presence of both methoxy and ethyl groups can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
特性
CAS番号 |
91444-15-4 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
2-ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H19NO2/c1-4-16-18(12-5-7-13(20-2)8-6-12)15-11-14(21-3)9-10-17(15)19-16/h5-11,19H,4H2,1-3H3 |
InChIキー |
DHCHALZWKAYURB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





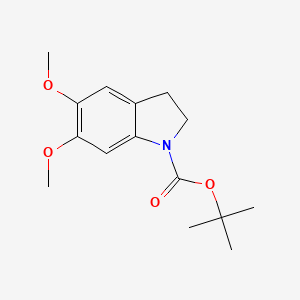
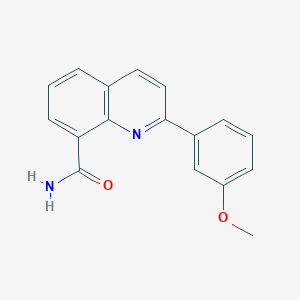
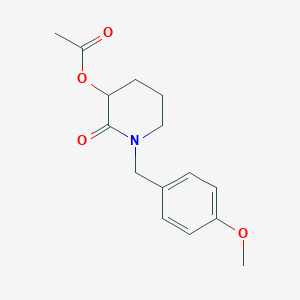
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
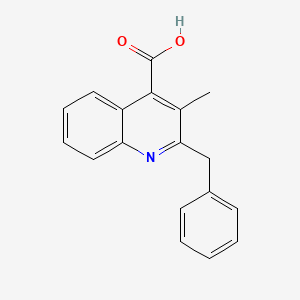
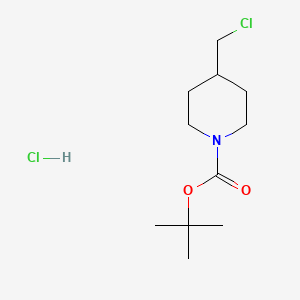

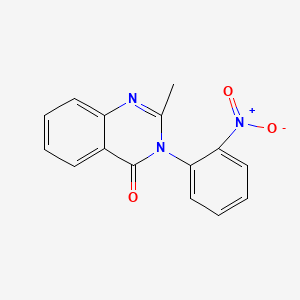
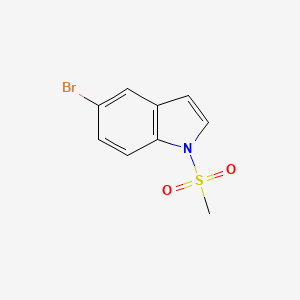
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
